2-(Pentyloxy)benzaldehyde

Lipophilicity Drug Design Membrane Permeability

2-(Pentyloxy)benzaldehyde (CAS 7091-14-7) is a substituted aromatic aldehyde with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. It is characterized by a pentyloxy group at the ortho position relative to the aldehyde moiety, which confers specific physicochemical properties including an experimental LogP of 3.07 and a calculated XLogP3 of 3.5.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 7091-14-7
Cat. No. B1597279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentyloxy)benzaldehyde
CAS7091-14-7
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1C=O
InChIInChI=1S/C12H16O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3
InChIKeyKPLIYWNHNIPFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pentyloxy)benzaldehyde (CAS 7091-14-7): Sourcing and Baseline Characterization


2-(Pentyloxy)benzaldehyde (CAS 7091-14-7) is a substituted aromatic aldehyde with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol [1]. It is characterized by a pentyloxy group at the ortho position relative to the aldehyde moiety, which confers specific physicochemical properties including an experimental LogP of 3.07 [2] and a calculated XLogP3 of 3.5 [3]. The compound is cataloged under NSC 69104 in the National Cancer Institute repository, indicating its evaluation in early-stage anticancer screening programs . Commercially available specifications typically indicate a purity of 95% [1].

Critical Procurement Insight: Why 2-(Pentyloxy)benzaldehyde Cannot Be Replaced by a Random Alkoxybenzaldehyde


Alkoxybenzaldehydes as a class exhibit pronounced structure-dependent biological and physicochemical profiles that preclude generic substitution. The position of the alkoxy substituent on the aromatic ring (ortho vs. meta vs. para) fundamentally alters the compound's electronic properties, reactivity, and biological target engagement [1]. Even within the ortho-substituted subclass, the length of the alkyl chain critically modulates lipophilicity (LogP) and, consequently, membrane permeability, target affinity, and in vivo distribution [2]. Procurement of an unspecified alkoxybenzaldehyde—or a closely related analog with a different chain length—without rigorous side-by-side validation therefore introduces unacceptable risk in research reproducibility and industrial process consistency. The evidence below substantiates these differentiation points for 2-(Pentyloxy)benzaldehyde.

Quantitative Differentiators for 2-(Pentyloxy)benzaldehyde: A Head-to-Head Evidence Review


Lipophilicity (LogP) Differentiation Relative to Common Analogs

The lipophilicity of 2-(Pentyloxy)benzaldehyde, as quantified by its experimental LogP of 3.07 [1], is a critical determinant of its membrane permeability and biological target accessibility. This value places it in a distinct region of chemical space compared to the unsubstituted benzaldehyde (LogP ~1.48) and the shorter-chain analog 2-(methoxy)benzaldehyde (LogP ~1.76) [2]. While direct comparative LogP data for other 2-alkoxybenzaldehydes are not available in the same experimental system, the trend of increasing LogP with alkyl chain length is a well-established class-level inference supported by calculated XLogP values for analogous compounds [3].

Lipophilicity Drug Design Membrane Permeability

Solubility Profile in Organic Solvents

2-(Pentyloxy)benzaldehyde exhibits exceptionally high solubility in a broad range of common organic solvents, with measured solubilities at 25°C of 5384 g/L in acetone, 4860 g/L in DMSO, 4514 g/L in ethyl acetate, and 3698 g/L in methanol [1]. In stark contrast, its aqueous solubility is extremely low (0.17 g/L), highlighting a pronounced solubility dichotomy that is typical for this class of compound but is quantitatively documented for this specific molecule [1]. This high organic solvent compatibility facilitates its use in diverse synthetic and analytical workflows without solubility limitations.

Solubility Formulation Process Chemistry

Olfactory Profile and Fragrance Industry Relevance

2-(Pentyloxy)benzaldehyde possesses a complex olfactory profile characterized by sweet (79.17%), herbal (62.61%), floral (62.2%), green (56.38%), and spicy (56.24%) notes [1]. This multifaceted aroma distinguishes it from the simpler, predominantly almond-like scent of unsubstituted benzaldehyde [2]. While a direct head-to-head comparative sensory analysis with other 2-alkoxybenzaldehydes is not available in the open literature, the detailed odor descriptor profile provides a data-rich basis for fragrance formulators to select this specific compound for desired sensory outcomes.

Fragrance Chemistry Sensory Analysis Consumer Products

Evidence-Backed Application Scenarios for Procuring 2-(Pentyloxy)benzaldehyde


Fragrance and Flavor Formulation Development

The well-characterized, multi-faceted olfactory profile—quantified as high percentages of sweet, herbal, floral, green, and spicy notes [1]—positions 2-(Pentyloxy)benzaldehyde as a high-value ingredient for creating complex fragrance accords in perfumery, cosmetics, and food/beverage flavoring [2]. Its high solubility in ethanol (2960 g/L) and other formulation-friendly solvents [1] further supports its practical use in product development.

Synthetic Chemistry Intermediate for Fine Chemicals

The ortho-alkoxy substitution pattern renders the aldehyde group amenable to selective chemical transformations, such as the chemoselective dealkylation described for ortho-alkoxybenzaldehydes [3]. Furthermore, its high solubility in a wide array of organic solvents (e.g., acetone, DMSO, ethyl acetate) [1] ensures compatibility with diverse reaction conditions, making it a reliable intermediate in the synthesis of more complex pharmaceuticals, agrochemicals, and specialty materials [4].

Early-Stage Drug Discovery and Pharmacological Profiling

The compound's inclusion in the National Cancer Institute's repository under NSC 69104 signals its past and potential future use in anticancer screening initiatives. Its relatively high LogP (3.07–3.5) [5][6] suggests favorable membrane permeability, a desirable attribute in cellular assays. This makes it a relevant building block for medicinal chemistry campaigns targeting intracellular pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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